4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Overview
Description
The compound “5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole” is similar to the one you’re asking about . It has a molecular weight of 284.7 .
Synthesis Analysis
A related compound, trans-3,4,5-trimethoxycinnamamides, was synthesized using condensation and coupling reactions .Molecular Structure Analysis
Methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The synthesis of related compounds involved condensation and coupling reactions .Scientific Research Applications
Synthesis of Extended Oxazoles
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. Patil and Luzzio (2016) describe its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, indicating its versatility in the synthesis of extended oxazoles (Patil & Luzzio, 2016).
Highly Regioselective Direct Halogenation
Yamane et al. (2004) demonstrated the utility of this compound in the highly regioselective synthesis of 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles. This highlights the compound's role in producing halogenated oxazoles with significant precision (Yamane, Mitsudera, & Shundoh, 2004).
Facilitating Regioselective Process
Lee et al. (2004) reported a facile, highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, underscoring the compound's effectiveness in specific chemical transformations (Lee, Jiang, Vedananda, Prasad, & Repič, 2004).
Antiproliferative Activity in Cancer Treatment
A study by Romagnoli et al. (2017) explored the antiproliferative activity of related oxazole compounds in cancer cell lines. This research suggests potential applications of similar structures in developing anticancer agents (Romagnoli et al., 2017).
Inhibitory Activity on Blood Platelet Aggregation
Research by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates, including compounds with structural similarities to this compound, showed inhibitory activity on blood platelet aggregation. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).
Future Directions
Mechanism of Action
Target of Action
The compound 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a derivative of 3,4,5-trimethoxycinnamamide . These compounds have been found to exhibit prominent activity against cancer cell lines . .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to interact with key players in the signaling cascade along with the egfr, which may lead to the inhibition of the growth and prognosis of cancer cells .
Pharmacokinetics
The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have been found to show prominent activity against cancer cell lines .
Action Environment
The synthesis of similar compounds involves reactions that are sensitive to environmental conditions .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in receptor conformation and subsequent downstream effects on cellular signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in cell death.
Moreover, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell growth, survival, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under controlled conditions for extended periods . In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and can influence its bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream and its accumulation in specific tissues.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-8-10(7-15)16-14(20-8)9-5-11(17-2)13(19-4)12(6-9)18-3/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFEPFUPOBJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478803 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671216-07-2 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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